molecular formula C22H24ClN3O4S2 B6511645 2-(4-chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932285-56-8

2-(4-chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B6511645
CAS No.: 932285-56-8
M. Wt: 494.0 g/mol
InChI Key: KQHJVSVGVRJEKX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a synthetic spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • Position 8: A 3,4-dimethoxybenzenesulfonyl moiety, enhancing solubility and providing steric bulk.
  • Position 3: A methylsulfanyl (SCH₃) group, influencing lipophilicity and metabolic stability.

The compound has a molecular formula of C₂₂H₂₄ClN₃O₄S₂ (assuming methylsulfanyl; the ethyl analog in is C₂₃H₂₆ClN₃O₄S₂) and a molecular weight of approximately 494.04 g/mol (calculated). Its SMILES notation is Clc1ccc(cc1)C2=NC3(CCN(CC3)S(=O)(=O)c4ccc(OC)c(OC)c4)N=C2SCC, reflecting the spirocyclic architecture and substituent arrangement .

Properties

IUPAC Name

2-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)sulfonyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-29-18-9-8-17(14-19(18)30-2)32(27,28)26-12-10-22(11-13-26)24-20(21(25-22)31-3)15-4-6-16(23)7-5-15/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHJVSVGVRJEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene (Target) 1,4,8-Triazaspiro[4.5]deca-1,3-diene 2: 4-ClPh; 8: 3,4-(MeO)₂Benzenesulfonyl; 3: SCH₃ C₂₂H₂₄ClN₃O₄S₂ ~494.04 High lipophilicity; electron-deficient aromatic systems
BE33883 (Ethylsulfanyl analog) 1,4,8-Triazaspiro[4.5]deca-1,3-diene 2: 4-ClPh; 8: 3,4-(MeO)₂Benzenesulfonyl; 3: SCH₂CH₃ C₂₃H₂₆ClN₃O₄S₂ 508.05 Increased alkyl chain length at position 3 enhances metabolic stability
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-Diazaspiro[4.5]decane-2,4-dione 8: Ph; 3: Piperazinylpropyl C₂₈H₃₃N₅O₂ 479.60 Piperazine moiety enables receptor binding; lacks sulfonyl group
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 () 1-Oxa-2,7-diazaspiro[4.5]dec-2-en-1 3: 4-ClPh; 4: 4-MePh; 7: Me C₂₁H₂₂ClN₂O 369.87 Oxygen in core alters electronic properties; steric hindrance from Me groups

Ethylsulfanyl Analog (BE33883)

The ethylsulfanyl variant (BE33883) shares >95% structural similarity with the target compound, differing only at position 3 (ethyl vs. methyl sulfanyl).

Diazaspiro Decane Derivatives (Compounds 13 and 14)

Compounds 13 and 14 () feature a 1,3-diazaspiro[4.5]decane-2,4-dione core, distinct from the triaza core of the target. The piperazinylpropyl substituent in compound 14 introduces a 3-chlorophenyl group, which may enhance affinity for serotonin or dopamine receptors due to halogen interactions . However, the absence of a sulfonyl group reduces polarity compared to the target compound.

Oxa-Diaza Spiro Compound ()

The 1-oxa-2,7-diazaspiro core replaces one nitrogen with oxygen, altering electron distribution and hydrogen-bonding capacity.

Spectroscopic and Computational Comparisons

NMR Profiling

As demonstrated in , substituent positions in spirocyclic compounds cause distinct chemical shift patterns in NMR. For the target compound, the 3,4-dimethoxybenzenesulfonyl group would induce downfield shifts in protons near the sulfonyl oxygen, while the methylsulfanyl group at position 3 may shield adjacent protons (e.g., CH₃-S) at ~2.1–2.3 ppm .

Lumping Strategy in Predictive Modeling

Per , the target compound could be grouped with BE33883 and other triazaspiro derivatives in computational models due to shared core reactivity. For example, sulfonyl groups may undergo similar nucleophilic attacks, while spirocyclic cores resist ring-opening under physiological pH .

Pharmacological Implications

  • Target vs. BE33883 : Ethylsulfanyl’s extended half-life may favor sustained action in vitro, but methylsulfanyl’s smaller size could enhance target binding specificity.
  • Target vs. Diazaspiro Derivatives : The triaza core’s additional nitrogen may facilitate metal chelation or hydrogen bonding, absent in diazaspiro compounds .
  • Target vs.

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